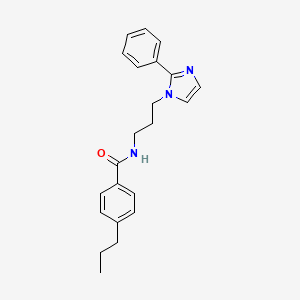

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide

Description

Properties

IUPAC Name |

N-[3-(2-phenylimidazol-1-yl)propyl]-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-2-7-18-10-12-20(13-11-18)22(26)24-14-6-16-25-17-15-23-21(25)19-8-4-3-5-9-19/h3-5,8-13,15,17H,2,6-7,14,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBNZBWQFKNICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Formation of the Propylbenzamide Moiety: The propylbenzamide moiety is synthesized by reacting 4-propylbenzoic acid with an appropriate amine under dehydrating conditions.

Coupling of the Imidazole and Benzamide Units: The final step involves coupling the imidazole derivative with the propylbenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain imidazole-based compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 2.54 | Escherichia coli |

| Compound C | 1.43 | Candida albicans |

Anticancer Activity

This compound has shown potential as an anticancer agent. In vitro studies have reported its efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). The compound's mechanism involves the inhibition of critical cellular pathways, leading to apoptosis in cancer cells .

Table 2: Anticancer Efficacy Against HCT116 Cell Line

| Compound Name | IC50 (µM) | Comparison to Standard Drug (5-FU) |

|---|---|---|

| This compound | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |

| Compound D | 4.53 | More potent than 5-FU |

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. In vitro assays indicated that certain derivatives showed significant inhibitory effects on vital mycobacterial enzymes, suggesting potential as a therapeutic agent for tuberculosis .

Table 3: Inhibitory Effects on Mycobacterial Enzymes

| Enzyme | Inhibition (%) | Compound Tested |

|---|---|---|

| Isocitrate lyase | 75 | This compound |

| Pantothenate synthetase | 82 | This compound |

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in clinical applications:

- Antimicrobial Study : A comprehensive evaluation of imidazole derivatives demonstrated their effectiveness against resistant bacterial strains, showing promise for future antibiotic development.

- Anticancer Research : A study involving the synthesis of various benzamide derivatives revealed that those with imidazole rings exhibited superior anticancer properties compared to traditional chemotherapeutics .

- Tuberculosis Treatment : Research conducted on the antitubercular activity of related compounds indicated a need for further exploration into their mechanisms and potential as new treatments for tuberculosis.

Mechanism of Action

The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The phenyl group and benzamide moiety contribute to the compound’s overall binding affinity and specificity . The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

Target Compound vs. The tertiary alcohol in serves as an N,O-bidentate directing group for metal catalysis, a feature absent in the target.

Target Compound vs. Benzimidazole-carboxamide :

- The target’s imidazole-propyl chain differs from ’s benzimidazole core, which has methoxy groups for electronic modulation.

- Benzimidazole derivatives often exhibit enhanced aromatic stacking and metabolic stability compared to imidazole analogs.

Target Compound vs. Fluorinated Pyrazolo-Pyrimidine-Benzamide : The fluorinated compound in has higher molecular complexity and polarity due to chromenone and pyrazolo-pyrimidine moieties. Fluorine substituents in improve binding affinity and bioavailability, whereas the target’s phenylimidazole may prioritize steric interactions.

Key Observations:

- The target’s synthesis may follow amidation protocols similar to , but its imidazole-propyl side chain requires additional steps for imidazole ring formation.

- X-ray crystallography (using programs like SHELX or ORTEP-3 ) is critical for confirming stereochemistry in analogs like and , suggesting its utility for the target.

Biological Activity

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H24N4O

- Molecular Weight : 336.43 g/mol

- IUPAC Name : this compound

This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds containing imidazole rings can interact with various biological targets, including enzymes and receptors. For instance, imidazole derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor progression .

Inhibition of IDO

The inhibition of IDO by imidazole derivatives can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection. Studies have shown that modifications to the imidazole structure can significantly increase potency against IDO .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (melanoma) | 5.2 | Significant reduction in viability |

| PC-3 (prostate) | 7.8 | Moderate anti-proliferative effect |

| LNCaP (prostate) | 6.5 | Notable growth inhibition |

| B16-F1 (murine melanoma) | 4.0 | High sensitivity |

These results indicate that the compound exhibits promising antiproliferative activity across different cancer types, suggesting its potential as a therapeutic agent.

Case Study 1: Melanoma Treatment

A study focused on the efficacy of this compound in treating melanoma demonstrated a significant decrease in tumor size in murine models when administered at doses correlating with the IC50 values observed in vitro . The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Prostate Cancer

In another study involving human prostate cancer cell lines, the compound was shown to synergize with existing therapies, enhancing overall efficacy while reducing side effects associated with chemotherapy . This suggests that it may serve as a valuable adjunct in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide?

- Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. For example, coupling 2-phenylimidazole derivatives with propylbenzamide precursors under optimized conditions (e.g., using carbodiimide coupling agents in anhydrous solvents). Key intermediates are purified via column chromatography and characterized by NMR and mass spectrometry. Reaction conditions (solvent, temperature, catalyst) significantly impact yields, as demonstrated in studies of analogous compounds (e.g., 48–72% yields under varying protocols) .

Q. Which spectroscopic and crystallographic techniques are pivotal for characterizing this compound?

- Answer :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) and high-resolution mass spectrometry (e.g., m/z 488.6 [M+H]⁺) are critical for structural confirmation .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and stereochemistry. For example, SHELX programs have been widely adopted for small-molecule refinement due to their robustness in handling high-resolution data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Answer : Systematic optimization involves:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for imidazole alkylation.

-

Catalyst screening : Palladium or copper catalysts improve coupling efficiency in aryl-amide bond formation.

-

Temperature control : Elevated temperatures (80–100°C) favor imidazole activation but may require inert atmospheres to prevent decomposition.

A comparative study of analogous compounds achieved 72% yields using General Procedure B (acid-catalyzed conditions at 60°C) .Condition Yield (%) Reference General Procedure A 48 General Procedure B 72

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Answer : Contradictions may arise from variations in assay protocols or impurities. Mitigation strategies include:

- Orthogonal assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods.

- Purity verification : Use HPLC (>95% purity) and Karl Fischer titration (for moisture content) to exclude confounding factors .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., IC₅₀ values under consistent pH/temperature). For example, imidazole derivatives show antibacterial activity variability due to strain-specific resistance mechanisms .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Answer :

- Molecular docking : Tools like AutoDock Vina simulate interactions between the compound’s imidazole ring and target active sites (e.g., kinase ATP-binding pockets).

- QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., propyl chain length) with bioactivity. The trifluoromethyl group in related compounds enhances lipophilicity, improving membrane permeability .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.